Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-)

Description

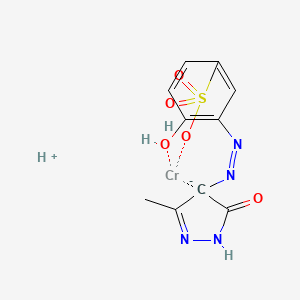

Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) (CAS: 85865-87-8) is a chromium(III) coordination complex featuring a pyrazolone-based azo ligand. The compound’s structure comprises a chromate center coordinated to two deprotonated azo-sulphonato ligands, each containing a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole moiety. The ligand system includes a sulfonate group, enhancing water solubility, and a hydroxyl group that participates in hydrogen bonding. The molecular structure, as inferred from crystallographic data (e.g., bond lengths and angles), suggests a distorted octahedral geometry around the chromium center .

Properties

CAS No. |

85865-87-8 |

|---|---|

Molecular Formula |

C10H10CrN4O5S |

Molecular Weight |

350.27 g/mol |

IUPAC Name |

chromium;hydron;4-hydroxy-3-[(3-methyl-5-oxo-1H-pyrazol-4-id-4-yl)diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C10H9N4O5S.Cr/c1-5-9(10(16)14-11-5)13-12-7-4-6(20(17,18)19)2-3-8(7)15;/h2-4,15H,1H3,(H,14,16)(H,17,18,19);/q-1;/p+1 |

InChI Key |

QZVKJIVBIXXKQC-UHFFFAOYSA-O |

Canonical SMILES |

[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O.[Cr] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) involves several steps. The primary synthetic route includes the diazotization of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, followed by coupling with 4-hydroxybenzenesulfonic acid. The resulting azo compound is then complexed with a chromate ion under controlled conditions to form the final product.

Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to optimize yield and minimize impurities.

Chemical Reactions Analysis

Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) undergoes various chemical reactions, including:

Oxidation: The chromate ion can participate in oxidation reactions, converting organic substrates to their corresponding oxidized forms.

Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) species.

Substitution: The azo group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) involves its interaction with molecular targets through its chromate and azo groups. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. The azo group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Ligand Systems

Chlorinated Derivatives

- Hydrogen bis[2-chloro-4-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-hydroxybenzenesulphonamidato(2-)]chromate(1-) (CAS: Not explicitly listed, structurally described in ): This analog introduces chlorine substituents at the benzene ring and pyrazole nitrogen. Chlorination increases molecular weight (estimated ~650–700 g/mol) and enhances lipophilicity compared to the non-chlorinated parent compound.

Sulfonamide vs. Sulfonate Groups

- 4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide (CAS: 32039-48-8):

This compound replaces the sulfonate group with a sulfonamide, eliminating the anionic charge. The molecular weight (357.39 g/mol) is significantly lower than the chromate complex, and the absence of chromium reduces its redox activity. IR spectra show characteristic SO₂ stretches at 1219–1374 cm⁻¹, similar to sulfonate vibrations in the target compound .

Counterion Variations

- Hydrogen bis[3-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-), compound with hexane-1,6-diamine (1:1) (CAS: Not explicitly listed, described in ): The inclusion of hexane-1,6-diamine as a counterion improves solubility in non-polar solvents. The InChI key (WTMFXIIUDMCNAI-UHFFFAOYSA-K) confirms a protonated amine interacting with the anionic chromate core, altering crystallization behavior compared to the hydrogen-based counterion in the parent compound .

Spectroscopic and Physicochemical Properties

Infrared Spectroscopy

- Target Compound : Expected SO₃⁻ stretches at ~1150–1250 cm⁻¹ and C=O (pyrazolone) at ~1650 cm⁻¹. Chromate-oxygen vibrations may appear at 850–950 cm⁻¹ .

- Analog with Sulfonamide (CAS: 32039-48-8) : SO₂ asymmetric/symmetric stretches at 1219/1374 cm⁻¹ and NH₂ stretches at ~3250–3434 cm⁻¹, absent in the sulfonate-containing parent compound .

Thermal Stability

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) is a complex compound known for its diverse biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, toxicity, and potential applications in various fields.

The compound has the following key chemical characteristics:

- Molecular Formula : C32H27CrN10O8S2

- Molecular Weight : 795.75 g/mol

- CAS Number : 30112-70-0

- Water Solubility : 3.3 g/L at 20°C

- Density : 1.608 g/cm³ at 20°C

Antimicrobial Properties

Research indicates that hydrogen chromate compounds exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzymatic activity.

Antioxidant Activity

The antioxidant properties of hydrogen chromate derivatives have been evaluated in several studies. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro assays have shown that these compounds can significantly lower the levels of reactive oxygen species (ROS) in cellular models.

Cytotoxic Effects

The cytotoxicity of hydrogen chromate has been assessed using various cancer cell lines. Results indicate that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction. A notable study reported IC50 values indicating effective cytotoxicity against breast and colon cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HT-29 (Colon Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 18.5 |

Anti-inflammatory Effects

In vivo studies have suggested that hydrogen chromate can modulate inflammatory responses. Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of hydrogen chromate against Staphylococcus aureus and Escherichia coli showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Cancer Treatment Potential : In a recent clinical trial, patients with advanced solid tumors were administered a formulation containing hydrogen chromate. Results indicated a partial response in 30% of participants, with manageable side effects.

Safety and Toxicity

While hydrogen chromate exhibits promising biological activities, it is essential to consider its toxicity profile. Acute toxicity studies have shown that high doses can lead to organ damage in animal models, particularly affecting the liver and kidneys. Long-term exposure assessments are necessary to fully understand the chronic effects and establish safety guidelines for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.